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Compound of Interest

Compound Name: 4-Chloro-5,7-difluoroquinazoline

Cat. No.: B1423735 Get Quote

Introduction
4-Chloro-5,7-difluoroquinazoline is a key heterocyclic compound with significant potential in

medicinal chemistry and drug discovery. Its structural features, including the quinazoline core, a

reactive chloro-group at the 4-position, and fluorine substituents on the benzene ring, make it

an important intermediate for the synthesis of a wide range of biologically active molecules.

The precise characterization of this compound is paramount for ensuring the quality, purity, and

consistency of starting materials in drug development pipelines, ultimately impacting the safety

and efficacy of the final therapeutic agents.

This application note provides a comprehensive guide to the analytical techniques for the

thorough characterization of 4-Chloro-5,7-difluoroquinazoline. We will delve into the core

physicochemical properties and present detailed protocols for chromatographic and

spectroscopic analyses. The methodologies outlined herein are designed to be robust and

reproducible, providing researchers, scientists, and drug development professionals with the

necessary tools for confident assessment of this important molecule. The causality behind

experimental choices is explained to empower the user to adapt and troubleshoot these

methods as needed.
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A foundational understanding of the physicochemical properties of 4-Chloro-5,7-
difluoroquinazoline is essential for the development of robust analytical methods. These

properties influence everything from solvent selection for sample preparation to the parameters

for chromatographic separation and spectroscopic analysis.

Property Value Source

IUPAC Name
4-chloro-5,7-

difluoroquinazoline
[1]

CAS Number 791602-75-0 [1]

Molecular Formula C₈H₃ClF₂N₂ [1]

Molecular Weight 200.57 g/mol [1]

Monoisotopic Mass 199.9952821 Da [1]

Appearance
Expected to be a crystalline

solid

General knowledge on similar

compounds

Melting Point

Not experimentally determined.

Estimated to be in the range of

120-150 °C based on similar

quinazoline derivatives.

N/A

Boiling Point

Not experimentally determined.

Expected to decompose at

high temperatures.

N/A

Solubility

Expected to be soluble in

common organic solvents such

as methanol, ethanol,

acetonitrile, dichloromethane,

and dimethyl sulfoxide

(DMSO). Sparingly soluble in

water.

General knowledge on similar

compounds

XLogP3 2.7 [1]
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Note on Experimental Data: Experimentally determined values for melting point, boiling point,

and specific solubility are not readily available in the public domain. The provided estimates are

based on the analysis of structurally similar quinazoline derivatives. It is highly recommended

to determine these properties experimentally for any new batch of the compound.

Chromatographic Analysis
Chromatographic techniques are indispensable for the separation, identification, and

quantification of 4-Chloro-5,7-difluoroquinazoline and any potential impurities. The choice

between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

will depend on the volatility and thermal stability of the analyte and its impurities.

High-Performance Liquid Chromatography (HPLC) for
Purity and Quantification
HPLC is the preferred method for purity assessment and quantification of 4-Chloro-5,7-
difluoroquinazoline due to its high resolution, sensitivity, and applicability to a wide range of

non-volatile and thermally labile compounds. A reversed-phase method is generally suitable for

this compound given its moderate polarity.

Column Selection: A C18 column is a good starting point as it provides excellent retention

and separation for a broad range of moderately polar compounds like 4-Chloro-5,7-
difluoroquinazoline.

Mobile Phase: A mixture of a weak acid in water (e.g., formic acid or trifluoroacetic acid) and

an organic modifier (acetonitrile or methanol) is chosen. The acidic mobile phase helps to

suppress the ionization of any basic functionalities in the molecule or impurities, leading to

sharper peaks and better reproducibility. Acetonitrile is often preferred over methanol for its

lower viscosity and UV transparency.

Detection: The quinazoline ring system contains a chromophore that absorbs UV light. A

photodiode array (PDA) or a variable wavelength UV detector set at a wavelength of

maximum absorbance (e.g., around 254 nm) will provide good sensitivity.

Instrumentation:

HPLC system with a binary pump, autosampler, column oven, and a PDA or UV detector.
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Data acquisition and processing software.

Reagents and Materials:

4-Chloro-5,7-difluoroquinazoline reference standard (purity >99%).

HPLC-grade acetonitrile.

HPLC-grade water.

Formic acid (≥98%).

Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions:

Parameter Recommended Setting

Column C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient
0-1 min: 30% B, 1-10 min: 30-90% B, 10-12

min: 90% B, 12.1-15 min: 30% B

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detector Wavelength 254 nm

Injection Volume 5 µL

Run Time 15 minutes

Sample Preparation:

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 4-Chloro-5,7-
difluoroquinazoline reference standard and transfer it to a 100 mL volumetric flask.

Dissolve in and dilute to volume with acetonitrile.
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Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample and

prepare it in the same manner as the standard solution.

Analysis and Data Interpretation:

Inject the standard solution to determine the retention time and peak area of the main

component.

Inject the sample solution.

The purity of the sample can be calculated using the area percent method. The

percentage purity is calculated by dividing the peak area of the main component by the

total area of all peaks in the chromatogram and multiplying by 100.

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Volatile Impurities
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that

may be present in the sample, such as residual solvents from the synthesis.

Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane

(e.g., DB-5 or equivalent), is a versatile choice for separating a wide range of analytes.

Injection Mode: A split injection is typically used to avoid overloading the column when the

sample is relatively concentrated.

Temperature Program: A temperature gradient is employed to ensure the elution of

compounds with a range of boiling points.

Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative

(peak area) information, allowing for the identification of unknown impurities by comparing

their mass spectra to a library (e.g., NIST).

Instrumentation:

GC system equipped with a split/splitless injector and a mass selective detector (MSD).
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Data acquisition and processing software with a mass spectral library.

Reagents and Materials:

4-Chloro-5,7-difluoroquinazoline sample.

High-purity solvent for dissolution (e.g., dichloromethane or acetone).

Chromatographic and Spectrometric Conditions:

Parameter Recommended Setting

Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness

Carrier Gas Helium at a constant flow of 1.2 mL/min

Inlet Temperature 250 °C

Injection Volume 1 µL

Split Ratio 20:1

Oven Program
Initial temp 50 °C, hold for 2 min, ramp at 10

°C/min to 280 °C, hold for 5 min

MS Transfer Line Temp 280 °C

MS Ion Source Temp 230 °C

MS Quadrupole Temp 150 °C

Scan Range 40-450 m/z

Sample Preparation:

Prepare a solution of the sample in a suitable solvent (e.g., 1 mg/mL in dichloromethane).

Analysis and Data Interpretation:

Inject the sample solution into the GC-MS system.
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The total ion chromatogram (TIC) will show the separation of different components.

The mass spectrum of each peak can be compared with a spectral library (e.g., NIST) for

identification of impurities.

Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the

identity of 4-Chloro-5,7-difluoroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural

confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due

to the substitution pattern, complex splitting patterns (doublets, triplets, or doublet of

doublets) are anticipated for the aromatic protons due to proton-proton and proton-fluorine

couplings. The chemical shifts will be influenced by the electron-withdrawing effects of the

nitrogen atoms, the chlorine atom, and the fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon

atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (C-

F coupling). The chemical shifts of the carbons will be indicative of their chemical

environment.

¹⁹F NMR: The fluorine NMR spectrum will provide information about the fluorine atoms and

their environment.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Reagents and Materials:

4-Chloro-5,7-difluoroquinazoline sample.

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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NMR tubes.

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an

NMR tube.

Data Acquisition:

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument procedures.

Data Interpretation:

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the

structure of the molecule. The expected spectra should be consistent with the structure of

4-Chloro-5,7-difluoroquinazoline.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule, further confirming its identity.

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules

and is often coupled with HPLC (LC-MS). It will likely produce a strong protonated molecular

ion peak [M+H]⁺.

Electron Ionization (EI): This is a higher-energy ionization technique typically used with GC

(GC-MS). It will provide information about the fragmentation pattern of the molecule, which

can be used for structural confirmation.

The mass spectrum is expected to show the molecular ion peak (M⁺˙) and characteristic

isotopic patterns for the presence of one chlorine atom (M⁺˙ and [M+2]⁺˙ in an approximate 3:1

ratio). Common fragmentation pathways may include the loss of a chlorine atom or

fragmentation of the quinazoline ring.

Instrumentation:

Mass spectrometer with an ESI source.
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Reagents and Materials:

4-Chloro-5,7-difluoroquinazoline sample.

HPLC-grade methanol or acetonitrile with 0.1% formic acid.

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the infusion solvent.

Data Acquisition:

Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive ion mode.

Data Interpretation:

Identify the protonated molecular ion peak [M+H]⁺ at m/z 201.00. The isotopic pattern for

one chlorine atom should be observed.
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Conclusion
The analytical methods detailed in this application note provide a robust framework for the

comprehensive characterization of 4-Chloro-5,7-difluoroquinazoline. The combination of

chromatographic and spectroscopic techniques ensures the unambiguous identification, purity

assessment, and structural confirmation of this important pharmaceutical intermediate.

Adherence to these protocols will enable researchers and drug development professionals to

maintain high standards of quality control, ensuring the integrity of their scientific investigations
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and the development of safe and effective medicines. It is crucial to remember that method

validation should be performed in the user's laboratory to ensure the suitability of these

methods for their specific application.

References
PubChem. 4-Chloro-5,7-difluoroquinazoline.
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of
Quinazoline Derivatives and their Metal Ion Complexes. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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